Betamethasone 21-valerate-d9 is a deuterated derivative of betamethasone valerate, a potent synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is notable for its incorporation of deuterium, which enhances its stability and allows for more precise studies in pharmacokinetics and metabolism. Betamethasone 21-valerate-d9 is classified as a glucocorticoid and is utilized in various scientific research applications, particularly in understanding the mechanisms and effects of corticosteroids.
Betamethasone 21-valerate-d9 is synthesized from betamethasone valerate through the introduction of deuterium atoms. It falls under the category of corticosteroids, specifically glucocorticoids, which are known for their anti-inflammatory effects. The compound has a molecular formula of and a molecular weight of approximately 485.63 g/mol .
The synthesis of Betamethasone 21-valerate-d9 involves several key steps:
The industrial production of Betamethasone 21-valerate-d9 employs high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to verify the compound's purity and concentration.
The molecular structure of Betamethasone 21-valerate-d9 can be represented by the following chemical formula:
CCCCC(=O)OCC(=O)[C@@]1(O)[C@@H](C)C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]12C
.The accurate mass of Betamethasone 21-valerate-d9 is reported as 485.63 g/mol, with specific structural features that include multiple stereocenters, contributing to its biological activity.
Betamethasone 21-valerate-d9 can undergo several chemical reactions:
Betamethasone 21-valerate-d9 exerts its pharmacological effects by binding to glucocorticoid receptors located in the cytoplasm. Upon binding, it activates anti-inflammatory genes while suppressing pro-inflammatory genes. This leads to decreased production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines, thereby reducing inflammation and immune responses .
The compound must be stored at temperatures between 2–8 °C to maintain its integrity .
Betamethasone 21-valerate-d9 has several important applications in scientific research:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5